molecular formula C22H21NO6 B557535 Fmoc-Asp(OAll)-OH CAS No. 146982-24-3

Fmoc-Asp(OAll)-OH

Cat. No.: B557535
CAS No.: 146982-24-3
M. Wt: 395.4 g/mol
InChI Key: FBNFRRNBFASDKS-IBGZPJMESA-N
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Description

Fmoc-Asp(OAll)-OH, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups, which allow for selective deprotection and functionalization. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an allyl ester group at the side chain carboxyl group, making it a versatile building block for the synthesis of cyclic peptides and other complex peptide structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OAll)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc group is introduced at the N-terminus using Fmoc chloride in the presence of a base such as sodium carbonate. The allyl ester group is introduced at the side chain carboxyl group using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out under mild conditions to prevent racemization and ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asp(OAll)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-Asp(OAll)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group provides temporary protection to the amino group, preventing unwanted side reactions during peptide chain elongation. The allyl ester group protects the side chain carboxyl group, allowing for selective deprotection and functionalization at later stages of synthesis. These protecting groups facilitate the stepwise assembly of peptide chains with high precision and yield .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its orthogonal protecting groups, which allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of cyclic peptides and other complex peptide structures where precise control over protecting group removal is essential .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFRRNBFASDKS-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146982-24-3
Record name Fmoc-Asp(OAll)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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